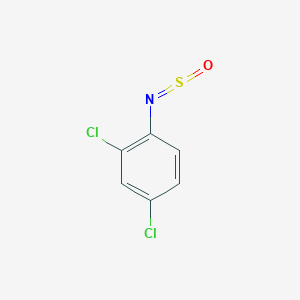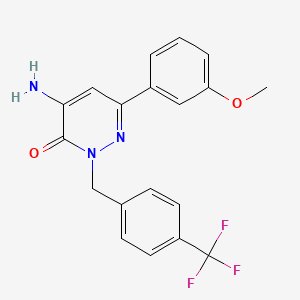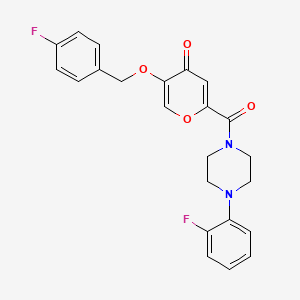![molecular formula C22H19N3O3S B2826978 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-83-6](/img/structure/B2826978.png)
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones, like the one you mentioned, are a type of heterocyclic compound that have been shown to have various biological activities . They are valuable in drug research and development .
Synthesis Analysis
Quinazolinone analogues can be synthesized by substituting different groups at various positions of the quinazoline ring . For example, a thiourea group and phenyl ring can be substituted at N-3 and C-2 positions of the quinazoline ring, respectively .Molecular Structure Analysis
The molecular structure of quinazolinones can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, they can be used for the selective synthesis of other compounds via different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can be determined using various analytical techniques. For instance, the percentage of Carbon, Hydrogen, and Nitrogen in a compound can be found .科学的研究の応用
Chemical Synthesis and Reactivity Research into the chemical behavior and synthesis of related compounds, such as tetrahydroquinazoline derivatives, reveals significant interest in understanding their formation and structural properties. The study by Cremonesi, Croce, and Gallanti (2010) explored the synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction, highlighting the potential of these compounds for further chemical manipulation and application in various fields (Cremonesi, Croce, & Gallanti, 2010).
Pharmacological Potential The structural component of quinazolinone has been linked to various pharmacological activities. For instance, studies have examined the potential of quinazoline derivatives as diuretic, antihypertensive, and antimicrobial agents. Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating their diuretic and antihypertensive activities, suggesting the promise of these compounds in medicinal chemistry (Rahman et al., 2014).
Antimicrobial Activity The integration of quinazolinone and sulfonamide moieties in a single molecular framework has been explored for antimicrobial applications. Vanparia et al. (2013) designed and synthesized derivatives to evaluate their in vitro antimicrobial activity, demonstrating the compounds' varied degree of inhibitory actions against different bacteria and fungi (Vanparia, Patel, Dixit, & Dixit, 2013).
Antitumor Activity Furthermore, the antitumor potential of quinazolinone derivatives has been a subject of interest. Al-Suwaidan et al. (2016) reported on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, identifying several compounds with significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Nonlinear Optical Properties The exploration of nonlinear optical properties in compounds related to quinazolinones indicates the potential for applications in optical materials and devices. Ruanwas et al. (2010) synthesized and characterized quinolinium benzenesulfonate compounds, studying their nonlinear optical absorption and potential for optical limiting applications (Ruanwas et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-7-5-10-19(13-15)29(27,28)24-17-8-6-9-18(14-17)25-16(2)23-21-12-4-3-11-20(21)22(25)26/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYNBFOZARNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)



![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)
![4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2826904.png)
![(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B2826906.png)


![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid](/img/structure/B2826910.png)
![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)
